Cas no 5691-34-9 (2-(tetraphen-7-yl)-1-benzothiophene)

2-(tetraphen-7-yl)-1-benzothiophene structure
5691-34-9 structure
Product Name:2-(tetraphen-7-yl)-1-benzothiophene
CAS No:5691-34-9
MF:C26H16S
MW:360.470245361328
CID:946122
PubChem ID:264429
Update Time:2025-04-19

2-(tetraphen-7-yl)-1-benzothiophene Chemical and Physical Properties

Names and Identifiers

    • 2-(tetraphen-7-yl)-1-benzothiophene
    • 2-benzo[a]anthracen-7-yl-1-benzothiophene
    • 2-(tetraphen-7-yl)benzo[b]thiophene
    • 2-Benzo(a)anthracen-7-yl-1-benzothiophene
    • 2-benzo[a]anthracen-7-yl-benzo[b]thiophene
    • 7-< 2-Benzo< b> thienyl> -benz< a> anthracen
    • AC1L6BVF
    • AC1Q7G4A
    • AR-1D9004
    • CTK5A5900
    • NSC99527
    • NSC-99527
    • 2-benzo[a]anthracen-7-ylbenzothiophene
    • SCU5WA0R00
    • UNII-SCU5WA0R00
    • 2-BENZ[A]ANTHRACEN-7-YLBENZO[B]THIOPHENE
    • DTXSID50205447
    • 5691-34-9
    • NSC 99527
    • 2-BENZ(A)ANTHRACEN-7-YLBENZO(B)THIOPHENE
    • BENZO(B)THIOPHENE, 2-BENZ(A)ANTHRACEN-7-YL-
    • Inchi: 1S/C26H16S/c1-4-10-20-17(7-1)13-14-22-23(20)15-18-8-2-5-11-21(18)26(22)25-16-19-9-3-6-12-24(19)27-25/h1-16H
    • InChI Key: PUKTVQWSIXMMPH-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C=C1C1C2C=CC=CC=2C=C2C3C=CC=CC=3C=CC=12

Computed Properties

  • Exact Mass: 360.09738
  • Monoisotopic Mass: 360.097
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 1
  • Complexity: 528
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.4
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • Density: 1.284
  • Boiling Point: 572°C at 760 mmHg
  • Flash Point: 228.2°C
  • Refractive Index: 1.805
  • PSA: 0
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